2-(N-butan-2-yl-C-methylcarbonimidoyl)-3-hydroxyinden-1-one
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Overview
Description
2-(N-butan-2-yl-C-methylcarbonimidoyl)-3-hydroxyinden-1-one is a complex organic compound with a unique structure that includes both an indenone core and a butyl-substituted carbonimidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-butan-2-yl-C-methylcarbonimidoyl)-3-hydroxyinden-1-one typically involves multi-step organic reactions. One common method includes the condensation of an appropriate indenone precursor with a butyl-substituted carbonimidoyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(N-butan-2-yl-C-methylcarbonimidoyl)-3-hydroxyinden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonimidoyl group can be reduced to an amine.
Substitution: The indenone core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃).
Major Products Formed
Oxidation: Formation of 2-(N-butan-2-yl-C-methylcarbonimidoyl)-3-ketoinden-1-one.
Reduction: Formation of 2-(N-butan-2-yl-C-methylcarbonimidoyl)-3-aminoinden-1-one.
Substitution: Various substituted indenone derivatives depending on the electrophile used.
Scientific Research Applications
2-(N-butan-2-yl-C-methylcarbonimidoyl)-3-hydroxyinden-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(N-butan-2-yl-C-methylcarbonimidoyl)-3-hydroxyinden-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-butan-2-yl-C-methylcarbonimidoyl)-3-ketoinden-1-one
- 2-(N-butan-2-yl-C-methylcarbonimidoyl)-3-aminoinden-1-one
- 2-(N-hydroxy-C-methylcarbonimidoyl)phenyl]ethanol
Uniqueness
2-(N-butan-2-yl-C-methylcarbonimidoyl)-3-hydroxyinden-1-one is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
2-(N-butan-2-yl-C-methylcarbonimidoyl)-3-hydroxyinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-4-9(2)16-10(3)13-14(17)11-7-5-6-8-12(11)15(13)18/h5-9,17H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREKOAHHWFRMMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N=C(C)C1=C(C2=CC=CC=C2C1=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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